(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester
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Overview
Description
(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester is a chemical compound with a complex structure that includes both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester typically involves the esterification of the corresponding acid with ethanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Aminolysis: The ester can react with amines to form amides through a nucleophilic addition-elimination mechanism.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Aminolysis: Ammonia or primary/secondary amines under mild heating.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Aminolysis: Amides and ethanol.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The ester and amide groups can participate in hydrogen bonding and other interactions with enzymes and proteins, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate: Similar ester structure but lacks the amide group.
Ethyl 4-aminobutanoate: Similar to the above but with an ethyl ester group.
N-Acetylglutamic acid: Contains both amide and carboxyl groups but differs in the overall structure.
Uniqueness
(S)-4-[(Methoxycarbonyl)amino]-5-oxo-pentanoic Acid Ethyl Ester is unique due to the presence of both ester and amide functional groups, which confer distinct reactivity and interaction profiles. This dual functionality makes it a versatile compound in synthetic chemistry and biochemical research.
Properties
Molecular Formula |
C9H15NO5 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
ethyl (4S)-4-(methoxycarbonylamino)-5-oxopentanoate |
InChI |
InChI=1S/C9H15NO5/c1-3-15-8(12)5-4-7(6-11)10-9(13)14-2/h6-7H,3-5H2,1-2H3,(H,10,13)/t7-/m0/s1 |
InChI Key |
OLQSJZNGGLOPSI-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C=O)NC(=O)OC |
Canonical SMILES |
CCOC(=O)CCC(C=O)NC(=O)OC |
Origin of Product |
United States |
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